7-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a synthetic organic compound belonging to the class of thienopyrimidines. This compound is characterized by its unique molecular structure, which incorporates a thieno[3,2-d]pyrimidine core with various substituents that enhance its biological activity. The compound is of interest in medicinal chemistry due to its potential therapeutic applications.
This compound is synthesized through multi-step organic reactions, often involving palladium-catalyzed cross-coupling methods. It falls under the category of heterocyclic compounds, specifically thienopyrimidines, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 7-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves several key steps:
The molecular formula for 7-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is , with a molecular weight of approximately 358.5 g/mol.
The InChI key for this compound is OBYPMUJKFBDNAZ-UHFFFAOYSA-N, and its canonical SMILES representation is CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)SC=C2.
7-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions:
The mechanism of action for 7-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves interactions with specific biological targets:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.5 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
The physical properties indicate that this compound is likely soluble in organic solvents due to its hydrophobic substituents while being less soluble in water due to its complex structure.
7-(4-methoxyphenyl)-3-[(4-methylphenyl)methyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has potential applications in medicinal chemistry:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2